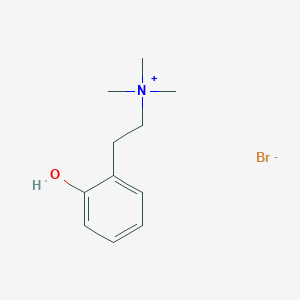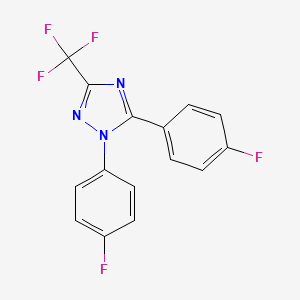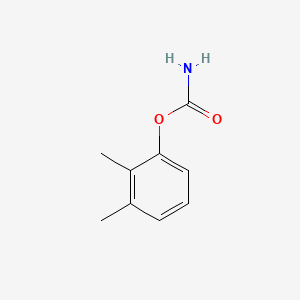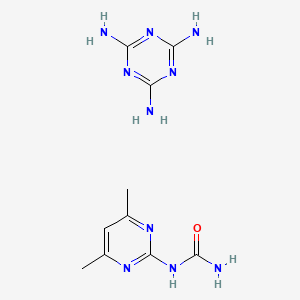![molecular formula C15H13Cl3O B14313910 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene CAS No. 110283-42-6](/img/structure/B14313910.png)
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a phenylmethyl group substituted with a 2-chloroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a chlorinated alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. For example, the initial chlorination of benzene to form dichlorobenzene, followed by further substitution reactions to introduce the 2-chloroethoxy and phenylmethyl groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dechlorinated derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of catalysts like iron (Fe) or sulfuric acid (H₂SO₄).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substituted Benzene Derivatives: Products with various functional groups replacing hydrogen atoms on the benzene ring.
Dechlorinated Compounds: Products formed by the removal of chlorine atoms through reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The presence of chlorine atoms enhances its reactivity and ability to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative with two chlorine atoms on the benzene ring.
(2-Chloroethoxy)benzene: Contains a 2-chloroethoxy group attached to the benzene ring.
1,4-Dichlorobenzene: Another dichlorinated benzene derivative with chlorine atoms in the para position.
Uniqueness
1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
110283-42-6 |
|---|---|
Molekularformel |
C15H13Cl3O |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
1,2-dichloro-4-[2-chloroethoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H13Cl3O/c16-8-9-19-15(11-4-2-1-3-5-11)12-6-7-13(17)14(18)10-12/h1-7,10,15H,8-9H2 |
InChI-Schlüssel |
PVLOXMNWEIWVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)




![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
![1-{2-[4-(2-Iodo-1,2-diphenylethenyl)phenoxy]ethyl}aziridine](/img/structure/B14313908.png)
